molecular formula C12H9F3N2O2S B262298 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Número de catálogo B262298
Peso molecular: 302.27 g/mol
Clave InChI: CFDDKHLKERAWBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been used in various scientific research applications. It belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives and has been found to have potential therapeutic applications in the treatment of various diseases.

Mecanismo De Acción

TAK-659 acts as a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is a key component of the BCR signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of cancer cells. TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling events and ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in preclinical models. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and idelalisib, in combination therapy. In addition, TAK-659 has been found to have a favorable safety profile, with no significant toxicities observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity and potency, which makes it an ideal tool for studying specific signaling pathways in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. One of the major limitations is the potential for off-target effects, which may lead to unwanted toxicity. Another limitation is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human patients.

Direcciones Futuras

There are several future directions for the research and development of TAK-659. One direction is to further investigate the mechanism of action of TAK-659 and its downstream signaling pathways. Another direction is to explore the potential therapeutic applications of TAK-659 in combination with other chemotherapeutic agents. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-659 in human patients. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.

Métodos De Síntesis

The synthesis of TAK-659 involves the reaction of 3-(trifluoromethyl)aniline with 2-mercapto-1H-imidazole-5-carboxylic acid under appropriate reaction conditions. The reaction results in the formation of 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione. The purity of TAK-659 can be enhanced by recrystallization from suitable solvents.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively used in various scientific research applications, primarily in the field of oncology. It has been found to have potential therapeutic applications in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, including the B-cell receptor (BCR) signaling pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway.

Propiedades

Nombre del producto

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Fórmula molecular

C12H9F3N2O2S

Peso molecular

302.27 g/mol

Nombre IUPAC

6-[3-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)17-10(18)9-5-20-6-16(9)11(17)19/h1-4,9H,5-6H2

Clave InChI

CFDDKHLKERAWBR-UHFFFAOYSA-N

SMILES

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

SMILES canónico

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.